Cas no 78071-30-4 (4-Methylthiophene-3-carboxylic acid)
4-Methylthiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylthiophene-3-carboxylic acid
- 4-methyl-3-Thiophenecarboxylic acid
- 3-Thiophenecarboxylic acid, 4-methyl-
- PubChem24253
- LRFIHWGUGBXFEC-UHFFFAOYSA-N
- AM81205
- AB0054068
- Z5123
- ST24023623
- 071M304
- Z1357774273
- F0001-2063
- 4-METHYLTHIOPHENE-3-CARBOXYLICACID
- DTXSID90514545
- SB40561
- SCHEMBL128959
- AKOS005167057
- AC-27190
- EN300-92057
- DS-15577
- 78071-30-4
- MFCD02257717
- SY097125
- FT-0752785
- Z1198160007
- CS-W019951
- DB-075407
-
- MDL: MFCD02257717
- Inchi: 1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8)
- InChI Key: LRFIHWGUGBXFEC-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)C(=C1)C
Computed Properties
- Exact Mass: 142.00900
- Monoisotopic Mass: 142.00885060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5
- XLogP3: 1.5
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.319
- Melting Point: 136-138 ºC
- Boiling Point: 274 ºC
- Flash Point: 119 ºC
- Refractive Index: 1.591
- PSA: 65.54000
- LogP: 1.75470
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Methylthiophene-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
4-Methylthiophene-3-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylthiophene-3-carboxylic acid Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177435-100mg |
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78071-30-4 | 99.87% | 5g |
$493.0 | 2022-04-26 |
4-Methylthiophene-3-carboxylic acid Suppliers
4-Methylthiophene-3-carboxylic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-Methylthiophene-3-carboxylic acid
Introduction to 4-Methylthiophene-3-carboxylic Acid (CAS No. 78071-30-4)
4-Methylthiophene-3-carboxylic acid, with the chemical formula C₆H₆O₂S, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid belongs to the thiophene family, characterized by a sulfur-containing five-membered ring. The presence of a methyl group at the 4-position and a carboxylic acid moiety at the 3-position imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.
The compound is identified by its CAS number 78071-30-4, which serves as a unique identifier in chemical databases and literature. Its molecular structure combines the stability of an aromatic system with the versatility of functional groups, enabling diverse applications in medicinal chemistry. The thiophene core is particularly noteworthy, as it is widely recognized for its role in biologically active molecules, including antifungal, antibacterial, and anticancer agents.
Recent advancements in pharmaceutical research have highlighted the potential of 4-methylthiophene-3-carboxylic acid as a building block for novel therapeutic agents. Its ability to undergo various chemical transformations, such as esterification, amidation, and alkylation, makes it a versatile precursor for synthesizing complex molecules. For instance, researchers have explored its utility in developing nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents, leveraging its structural motifs to enhance pharmacological activity.
In addition to its pharmaceutical applications, 4-methylthiophene-3-carboxylic acid has garnered attention in materials science due to its electronic properties. The conjugated system of the thiophene ring allows for applications in organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers. The integration of this compound into advanced materials has shown promise in improving device performance and energy efficiency.
The synthesis of 4-methylthiophene-3-carboxylic acid typically involves multi-step organic reactions, often starting from commercially available thiophene derivatives. One common approach includes the methylation of thiophene-3-carboxylic acid followed by oxidation to introduce the carboxyl group. Recent studies have also explored catalytic methods to enhance yield and reduce environmental impact, aligning with green chemistry principles.
From a biological perspective, the derivatives of 4-methylthiophene-3-carboxylic acid have been investigated for their potential interactions with biological targets. The carboxylic acid group facilitates hydrogen bonding interactions with proteins and nucleic acids, while the sulfur atom can engage in coordination with metal ions. These features make it an attractive scaffold for designing molecules that modulate enzyme activity or receptor binding.
The role of 4-methylthiophene-3-carboxylic acid in drug discovery has been further underscored by computational studies predicting its binding affinity to various therapeutic targets. Molecular docking simulations have revealed that its structural features allow it to interact effectively with enzymes such as cytochrome P450 monooxygenases and ATPases. Such insights have guided the design of novel compounds with enhanced pharmacokinetic profiles.
In industrial applications, 4-methylthiophene-3-carboxylic acid is utilized as an intermediate in the production of specialty chemicals and fine chemicals. Its incorporation into larger molecular frameworks enables the synthesis of complex products used in fragrances, dyes, and agrochemicals. The demand for high-purity forms of this compound has driven advancements in purification techniques, ensuring that researchers and manufacturers receive materials meeting stringent quality standards.
The environmental impact of synthesizing and utilizing 4-methylthiophene-3-carboxylic acid has also been a focus of recent research. Efforts to develop sustainable synthetic routes include biocatalytic methods that minimize waste generation and energy consumption. Such approaches not only improve cost efficiency but also align with global initiatives to promote sustainable industrial practices.
Future directions in the study of 4-methylthiophene-3-carboxylic acid may explore its potential in nanotechnology and advanced material science. Researchers are investigating its incorporation into nanocarriers for drug delivery systems, where its structural properties could enhance stability and targeted release profiles. Additionally, its electronic characteristics make it a candidate for next-generation organic semiconductors capable of revolutionizing flexible electronics.
In conclusion,4-methylthiophene-3-carboxylic acid (CAS No. 78071-30-4) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse chemical modifications and functionalizations, making it an indispensable tool for researchers seeking innovative solutions to complex challenges.
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